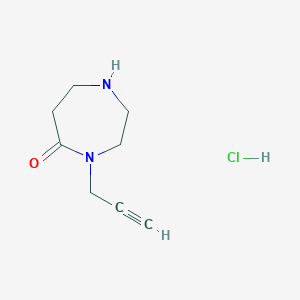

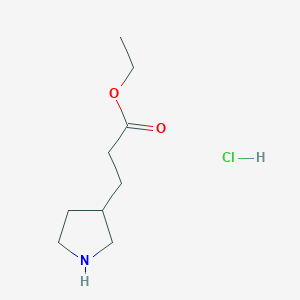

![molecular formula C11H9N3O2 B1485369 (2E)-3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089546-83-6](/img/structure/B1485369.png)

(2E)-3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Overview

Description

(2E)-3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2E-PPA, is a compound of interest to the scientific community due to its potential applications in research and medicine. 2E-PPA is a small molecule that can be synthesized from various starting materials and has been found to interact with a variety of biological systems.

Scientific Research Applications

Environmental and Health Impact Studies

- Studies have explored the environmental exposure and effects of related pyrazole compounds, particularly focusing on pesticides like organophosphorus (OP) and pyrethroid (PYR) compounds. These studies assess the extent of exposure in populations, including children, and their potential neurotoxic effects. For example, research in South Australia on preschool children highlighted widespread chronic exposure to OPs and PYRs, with implications for developing public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).

Pharmacokinetics and Pharmacodynamics

- The pharmacokinetics and pharmacodynamics of pyrazole derivatives have been studied to understand their metabolism, excretion, and therapeutic potential. For instance, research on INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, revealed insights into its absorption, distribution, metabolism, and excretion in humans, offering a basis for developing related compounds for therapeutic uses (Shilling et al., 2010).

Anti-inflammatory and Anxiolytic Potential

- Some pyrazole derivatives have been explored for their anti-inflammatory and anxiolytic properties. Research into compounds like AM103, a novel FLAP inhibitor, and CGS 20625, a pyrazolopyridine anxiolytic, demonstrates the potential therapeutic applications of these chemicals in treating inflammatory diseases and anxiety, respectively. These studies underscore the versatility of pyrazole compounds in drug development and their potential to address various health conditions (Bain et al., 2010; Williams et al., 1989).

Toxicology and Safety Assessments

- Toxicological studies assess the safety profiles of pyrazole compounds, including their potential adverse effects following exposure. For example, research into the toxicological effects of herbicides containing pyrazolate highlights the importance of understanding the risks associated with chemical exposure and the need for effective management strategies to mitigate adverse health outcomes (Mimura et al., 2020).

properties

IUPAC Name |

(E)-3-(1-pyridin-2-ylpyrazol-4-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-11(16)5-4-9-7-13-14(8-9)10-3-1-2-6-12-10/h1-8H,(H,15,16)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXXXPRKGAMXOG-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

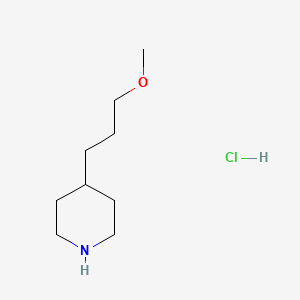

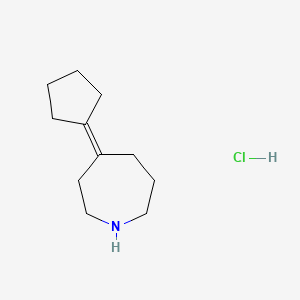

![4-[(Oxan-4-yl)methyl]azepane hydrochloride](/img/structure/B1485289.png)

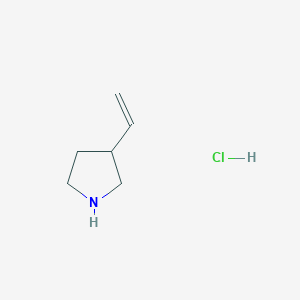

![3-[2-(Oxolan-2-yl)ethyl]azetidine hydrochloride](/img/structure/B1485290.png)

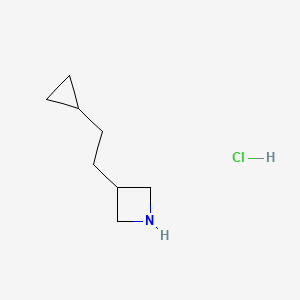

![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)

![1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485292.png)

![4-[(2-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485294.png)

![4-Methoxy-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1485295.png)

![2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485297.png)

![4-[(Oxan-2-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1485308.png)